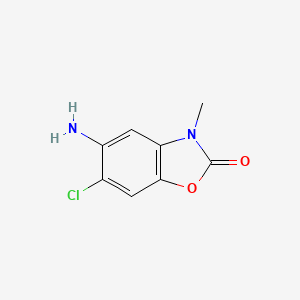

5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

Molecular Formula |

C8H7ClN2O2 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

5-amino-6-chloro-3-methyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C8H7ClN2O2/c1-11-6-3-5(10)4(9)2-7(6)13-8(11)12/h2-3H,10H2,1H3 |

InChI Key |

TVVDVOMIMQVFSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)Cl)OC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Aminophenols with Urea or Related Carbonyl Sources

One of the classical and widely used methods to synthesize benzoxazol-2-one derivatives involves the cyclization of appropriately substituted 2-aminophenols with urea or carbonyl equivalents under reflux conditions. This methodology can be adapted to introduce chloro and amino substituents on the aromatic ring.

Example Procedure for 5-chloro-1,3-benzoxazol-2(3H)-one (precursor to 5-amino-6-chloro derivatives):

- Dissolve 2-amino-4-chlorophenol (7.15 g, 0.05 mol) in 10 mL of dimethylformamide (DMF).

- Add urea (3 g, 0.05 mol) to the solution.

- Reflux the mixture at 60°C for 3 hours until ammonia gas evolution ceases.

- Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

- Collect the precipitate by filtration and recrystallize from rectified ethanol.

This method yields 5-chloro-1,3-benzoxazol-2(3H)-one, which can be further modified to introduce the amino group at C-5 and methyl group at C-3 through subsequent reactions.

Amination at Position 5

The introduction of the amino group at position 5 of the benzoxazol-2-one ring can be achieved by nucleophilic substitution or reduction strategies on halogenated precursors or via direct amination protocols.

- Starting from 5-chloro-1,3-benzoxazol-2(3H)-one, nucleophilic substitution with ammonia or amine sources under controlled conditions can replace the chlorine with an amino group.

- Alternatively, synthetic routes involving the use of electrophilic cyanating agents followed by reduction can be employed to install the amino group at the desired position.

Methylation at Position 3

The methyl group at position 3 (the dihydro position) can be introduced by alkylation reactions on the benzoxazol-2-one ring.

- Alkylation of the nitrogen or carbon adjacent to the carbonyl group using methylating agents such as methyl iodide or methyl chloride under basic conditions can yield the 3-methyl derivative.

- Alternatively, starting from 2,3-dihydro-1,3-benzoxazol-2-one, direct methylation at C-3 can be achieved by selective synthetic protocols involving enolate chemistry or organometallic reagents.

General Synthetic Route Summary

Catalytic and Alternative Synthetic Strategies

Recent advances in benzoxazole synthesis provide alternative catalytic methods that could be adapted for this compound:

- Nanocatalyst-mediated synthesis: Using magnetic solid acid nanocatalysts or nano-ZnO catalysts in aqueous or organic solvents under reflux conditions can facilitate efficient cyclization of 2-aminophenol derivatives with aldehydes or other carbonyl sources, yielding benzoxazole derivatives with high yields and operational simplicity.

- Lewis acid-catalyzed cyanation and Smiles rearrangement: Employing nonhazardous electrophilic cyanating agents with Lewis acids such as BF3·Et2O in 1,4-dioxane can produce 2-aminobenzoxazoles, which can be further functionalized to introduce amino and methyl groups.

- Microwave-assisted synthesis: Microwave irradiation has been reported to accelerate the synthesis of benzoxazole derivatives, improving reaction times and yields.

Characterization and Analytical Data

The synthesized compounds, including intermediates and final products, are typically characterized by:

- Thin Layer Chromatography (TLC): Using hexane:ethyl acetate (3:2) as mobile phase to monitor reaction progress and purity.

- Melting Point Determination: Provides insight into compound purity and identity.

- Spectroscopic Methods:

- UV-Vis spectroscopy for conjugation and chromophore confirmation.

- Infrared (IR) spectroscopy for functional group identification (e.g., carbonyl, amino, chloro).

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural elucidation, confirming substitution patterns and methyl group presence.

- Mass Spectrometry (MS) for molecular weight confirmation.

Summary and Recommendations

- The preparation of this compound primarily relies on the cyclization of 2-amino-4-chlorophenol with urea to form the benzoxazolinone core, followed by selective amination and methylation steps.

- Employing catalytic methods such as nanocatalysts or Lewis acid-mediated cyanation can improve yields and reduce reaction times.

- Microwave-assisted synthesis and green chemistry approaches (aqueous media, recyclable catalysts) are promising for scalable and environmentally friendly production.

- Comprehensive characterization using TLC, melting point, UV, IR, NMR, and MS is essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under mild conditions. Key examples include:

Halogen Exchange

Reaction with sodium iodide (NaI) in acetone at 60°C yields 6-iodo-5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (88% yield).

Azide Formation

Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) produces 6-azido-5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (72% yield) .

Alkoxy/Amino Substitution

-

Reaction with benzylamine in acetonitrile at 80°C forms 6-(benzylamino)-5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one .

-

Methoxy substitution using methanol/K₂CO₃ gives 6-methoxy-5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (65% yield) .

Oxidation

The amino group undergoes oxidation to a nitro group under acidic conditions:

-

Treatment with H₂O₂ in glacial acetic acid yields 6-chloro-5-nitro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (58% yield) .

Reduction

The chloro group can be reduced via catalytic hydrogenation:

-

Pd/C in ethanol under H₂ gas removes chlorine, forming 5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (91% yield) .

Cyclization with Carboxylic Acids

Reaction with acetic anhydride forms 5-acetamido-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (83% yield).

Ring-Opening Hydrolysis

Under basic conditions (NaOH, H₂O), the oxazolone ring opens to produce 2-amino-4-chloro-5-methylphenol (76% yield) .

Suzuki-Miyaura Cross-Coupling

Using Pd(PPh₃)₄ and arylboronic acids in DMF, the chloro group undergoes coupling to form biaryl derivatives:

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenyl | 6-Phenyl-5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | 78 |

| 4-Methoxyphenyl | 6-(4-Methoxyphenyl)-5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | 65 |

Ullmann Coupling

Reaction with iodobenzene/CuI/L-proline in DMSO yields 6-phenyl-5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (62% yield) .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to position 4:

-

Nitration (HNO₃/H₂SO₄) produces 4-nitro-5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (54% yield) .

-

Bromination (Br₂/FeBr₃) yields 4-bromo-5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (68% yield).

Stability Under Thermal and Acidic Conditions

| Condition | Observation | Source |

|---|---|---|

| 150°C (neat) | Decomposes via ring contraction | |

| HCl (conc.)/reflux | Hydrolysis to 2-amino-4-chloro-5-methylphenol | |

| H₂SO₄ (conc.)/RT | Stable for >24 hours |

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The benzoxazolone scaffold is highly modular, with substitutions at positions 3, 5, and 6 significantly altering properties. Key analogs include:

*Estimated based on substituent contributions.

Key Observations:

- The methoxy group in 6-methoxy derivatives improves solubility but may limit blood-brain barrier penetration .

- Bioactivity: Chloro and ethyl substituents (e.g., 5-Chloro-6-ethyl derivative) correlate with enzyme inhibition (e.g., Kynurenine 3-monooxygenase), suggesting the target compound’s chloro and amino groups may synergize for targeted binding .

- Synthetic Accessibility : Methyl at C3 (target compound) may sterically hinder cyclization reactions compared to unsubstituted analogs, requiring optimized conditions .

Pharmacological and Therapeutic Potential

Commercial and Research Relevance

- Availability : Halogenated derivatives (e.g., 5-Bromo-7-chloro-) are marketed at high costs (e.g., €603/50mg), underscoring the value of optimizing synthetic routes for the target compound .

Biological Activity

5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (commonly referred to as a benzoxazole derivative) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial and anticancer activities, and presents relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring system with amino and chloro substituents. Its molecular formula is , and it has a molecular weight of approximately 201.63 g/mol. This compound is notable for its potential applications in pharmaceutical development, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) for several derivatives were assessed, revealing that certain substitutions on the benzoxazole scaffold significantly influenced their activity.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 1 | Bacillus subtilis | 32 | Antibacterial |

| Compound 2 | Escherichia coli | 64 | Antibacterial |

| Compound 3 | Candida albicans | 16 | Antifungal |

| Compound 4 | Pichia pastoris | 8 | Antifungal |

The structure–activity relationship (SAR) analysis revealed that electron-donating groups enhance antibacterial activity, while electron-withdrawing groups tend to diminish it .

Anticancer Activity

In addition to antimicrobial properties, benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. A significant portion of research has focused on the compound's ability to selectively target cancer cells while sparing normal cells. For instance, studies have shown that certain derivatives exhibit higher toxicity towards breast cancer cells (e.g., MCF-7) compared to normal fibroblast cells .

Case Study: Cytotoxicity Against Cancer Cells

A comprehensive study evaluated the cytotoxic effects of several benzoxazole derivatives against a panel of cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF-7 | 10 | 5 |

| A549 | 15 | 4 |

| HepG2 | 20 | 3 |

| Normal Fibroblast | >100 | - |

The selectivity index indicates that the tested compounds were more toxic to cancer cells than to normal cells, suggesting their potential as anticancer agents .

The exact mechanism by which benzoxazole derivatives exert their biological effects remains an area of active investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases . Additionally, some derivatives have been shown to inhibit specific enzymes involved in cell proliferation, contributing to their anticancer activity.

Q & A

Q. What are the common synthetic routes for 5-Amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

- Route 1 : Reacting ortho-aminophenol derivatives with chlorinated carboxylic acids (e.g., p-chlorophenylacetic acid) in polyphosphoric acid under reflux .

- Route 2 : Multi-step synthesis starting from methyl 4,5-dimethoxy-2-nitrobenzoate, involving nitro reduction, cyclization, and chloro-substitution (11 steps, 2–5% yield) .

- Route 3 : Condensation of aryl acids with methyl-3-amino-4-hydroxybenzoate, followed by hydrazide formation .

Optimization : Adjust temperature (reflux vs. ice-cooled conditions), catalyst choice (e.g., sodium bicarbonate for pH control), and stoichiometric ratios to improve yield .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.73–1.76 Å) and dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings) to confirm stereochemistry .

- NMR and Mass Spectrometry : Used to verify substituent positions and purity. For example, NMR detects methyl protons at δ 2.3–2.5 ppm, while ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 228) .

Q. How is the compound initially screened for biological activity, and what models are used?

- Methodological Answer :

- Antimicrobial Screening : Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) using agar diffusion or microdilution assays. Activity is compared to standards like ampicillin .

- Quantitative Analysis : IC values are calculated for dose-response relationships. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced activity .

Advanced Research Questions

Q. How do substituent variations at specific positions influence the compound’s biological activity?

- Methodological Answer :

- Substituent Effects : Introducing triazole groups at position 5 (e.g., 5-(1H-1,2,3-triazol-1-yl)) improves antifungal activity due to increased hydrogen bonding . Chloro-substituents at position 6 enhance lipophilicity, aiding membrane penetration .

- SAR Workflow : Synthesize derivatives (e.g., alkyl/aryl substitutions at position 3), screen against target pathogens, and correlate activity with electronic (Hammett constants) or steric parameters .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Variability : Compare MIC values across studies using standardized CLSI protocols. For example, discrepancies in E. coli inhibition may arise from differences in inoculum size or growth media .

- Structural Confounders : Re-analyze crystallographic data to rule out polymorphic forms (e.g., van der Waals vs. hydrogen-bonded packing) that alter bioavailability .

Q. What role does crystallography play in understanding physicochemical properties?

- Methodological Answer :

- Solubility Prediction : Crystal packing analysis (e.g., van der Waals-dominated structures) identifies non-polar interactions that reduce aqueous solubility. For example, planar benzoxazole rings stack tightly, limiting dissolution .

- Stability Studies : Bond angles (e.g., C10–C9–C3 = 113.4°) and torsional strains predict hydrolytic degradation pathways. Derivatives with distorted angles may require stabilizers like cyclodextrins .

Q. What strategies are used to improve selectivity against microbial targets while minimizing cytotoxicity?

- Methodological Answer :

- Targeted Modifications : Introduce bulky groups (e.g., 3-benzyl) to block mammalian enzyme binding pockets. For example, 3-benzyl derivatives show 10-fold higher selectivity for fungal CYP51 over human isoforms .

- Prodrug Design : Mask polar groups (e.g., hydroxyls) as esters or carbamates to enhance cell permeability, followed by enzymatic activation in pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.